![molecular formula C18H14N2O6 B2744588 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide CAS No. 2034250-95-6](/img/structure/B2744588.png)

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

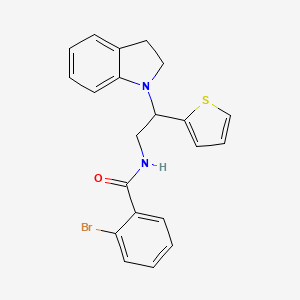

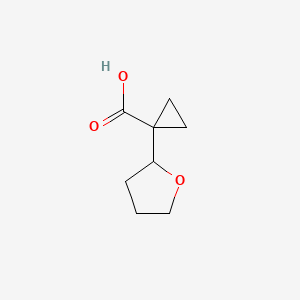

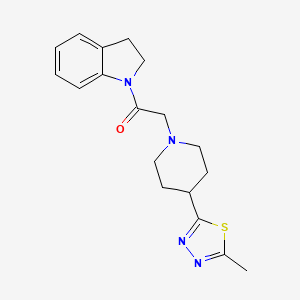

The compound contains a bifuran group, a benzo[d][1,3]dioxol-5-yl group, and an oxalamide group. Bifuran is a type of heterocyclic compound that contains two furan rings. Benzo[d][1,3]dioxol-5-yl is a type of aromatic compound that contains a benzene ring fused to a 1,3-dioxole ring. Oxalamide is a type of amide that contains two carbonyl (C=O) groups attached to the same nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the bifuran and benzo[d][1,3]dioxol-5-yl groups separately, followed by their coupling with the oxalamide group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups. The bifuran and benzo[d][1,3]dioxol-5-yl groups are both aromatic and planar, which could lead to interesting electronic properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bifuran, benzo[d][1,3]dioxol-5-yl, and oxalamide groups. The bifuran group might undergo electrophilic aromatic substitution reactions, while the oxalamide group might participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bifuran and benzo[d][1,3]dioxol-5-yl groups might increase its lipophilicity, which could affect its solubility and permeability .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Novel Synthetic Approaches

A study by Mamedov et al. (2016) presents a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement. This method provides a high-yielding and operationally simple pathway for synthesizing both anthranilic acid derivatives and oxalamides, showcasing the versatility of oxalamide frameworks in synthetic chemistry (Mamedov et al., 2016).

Copper-Catalyzed Coupling Reactions

The effectiveness of oxalamide derivatives in catalysis is highlighted by De et al. (2017), where Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide was found to be an effective catalyst system for Goldberg amidation. This method liberalizes towards a variety of functionalized (hetero)aryl chlorides and aromatic and aliphatic primary amides, achieving good to excellent yields and expanding the utility of oxalamide compounds in facilitating complex coupling reactions (De et al., 2017).

Materials Science

Epoxy Pre-polymers for Corrosion Inhibition

The synthesis and evaluation of diamine aromatic epoxy pre-polymers, namely N1,N1,N2,N2-tetrakis (oxiran-2-ylmethyl) benzene-1,2-diamine (DAEP1) and its derivatives, have shown promising results in corrosion inhibition for carbon steel in acidic medium. These studies demonstrate the potential of oxalamide and related structures in developing new materials with specific functional properties, such as corrosion inhibition, highlighting their importance beyond conventional applications (Dagdag et al., 2019).

Pharmaceutical and Biological Applications

Antimicrobial and Antispermatogenic Activities

Research by Dawara et al. (2012) on Bi(III) and As(III) complexes with oxalamide derivatives demonstrated significant antimicrobial activity against various pathogenic bacterial and fungal strains. Additionally, these compounds showed marked antispermatogenic activity in male albino rats, indicating potential pharmaceutical applications for oxalamide derivatives in treating infections and as a basis for developing novel contraceptives (Dawara et al., 2012).

Catalytic Activity Enhancement

Enhanced Catalytic Activity in Coupling Reactions

Bhunia et al. (2017) demonstrated that N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a cost-effective and readily available bidentate ligand, significantly promotes Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This study underscores the role of oxalamide derivatives in enhancing the efficiency of catalytic processes, particularly in the synthesis of pharmaceutically relevant compounds (Bhunia et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6/c21-17(18(22)20-12-1-3-15-16(7-12)25-10-24-15)19-8-13-2-4-14(26-13)11-5-6-23-9-11/h1-7,9H,8,10H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKYJQMKKSDISF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(O3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(3-(thiophen-2-yl)acryloyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2744505.png)

![N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2744507.png)

![(2R,4R)-4-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2744509.png)

![N-benzyl-N-ethyl-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2744510.png)

![N-Methyl-N-[(4-piperidin-1-ylphenyl)methyl]but-2-ynamide](/img/structure/B2744512.png)

![N-phenyl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2744513.png)

![3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2744515.png)

![2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2744518.png)

![5-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carbonyl]-3-phenyl-1H-pyrimidine-2,4-dione](/img/structure/B2744521.png)

![2-(4-ethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2744523.png)

![6-[(2-Methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2744524.png)